molecular formula C14H17N3O3S B3000538 3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049551-24-7

3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B3000538
CAS RN: 1049551-24-7
M. Wt: 307.37
InChI Key: DAHWHDLAZAVPTQ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as compound 1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that can be applied in the fields of biochemistry and physiology. In

Scientific Research Applications

Antileishmanial and Antimalarial Activities

This compound has shown potential in the treatment of tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds, which include this sulfonamide derivative, have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . The results indicated that certain derivatives displayed superior activity compared to standard drugs, suggesting that this compound could be a starting point for developing new antileishmanial and antimalarial agents .

Neuroprotective Effects

Research has indicated that pyrazoline derivatives, related to 3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide , exhibit neuroprotective effects. These compounds have been studied for their ability to inhibit oxidative stress markers like malondialdehyde (MDA) and to modulate acetylcholinesterase (AchE) activity. Such properties are crucial in protecting nerve cells from damage and maintaining normal neurological function .

properties

IUPAC Name

3,4-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-11-5-6-13(10-12(11)2)21(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHWHDLAZAVPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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